Cas no 1261908-70-6 (3-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylbenzoic acid)
![3-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylbenzoic acid structure](https://ja.kuujia.com/scimg/cas/1261908-70-6x500.png)
3-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylbenzoic acid 化学的及び物理的性質
名前と識別子
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- MFCD18321999
- DTXSID10691362
- 1261908-70-6
- 3-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95%
- 3-[3-(N-ETHYLAMINOCARBONYL)PHENYL]-2-METHYLBENZOIC ACID
- 3'-(Ethylcarbamoyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
- 3-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylbenzoic acid
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- MDL: MFCD18321999
- インチ: InChI=1S/C17H17NO3/c1-3-18-16(19)13-7-4-6-12(10-13)14-8-5-9-15(11(14)2)17(20)21/h4-10H,3H2,1-2H3,(H,18,19)(H,20,21)
- InChIKey: UQEFPABJSGELOG-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 283.12084340Da
- どういたいしつりょう: 283.12084340Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 382
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
3-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB329274-5g |
3-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95%; . |
1261908-70-6 | 95% | 5g |
€1159.00 | 2025-02-14 | |
abcr | AB329274-5 g |
3-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95%; . |
1261908-70-6 | 95% | 5g |
€1159.00 | 2023-04-26 |
3-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylbenzoic acid 関連文献
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
3-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylbenzoic acidに関する追加情報
3-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylbenzoic Acid: A Comprehensive Overview
3-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylbenzoic acid, identified by the CAS number 1261908-70-6, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a benzoic acid moiety with an N-ethylaminocarbonyl-substituted phenyl group. The presence of these functional groups makes it a versatile molecule with potential applications in drug design, material science, and other related disciplines.
The synthesis of 3-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylbenzoic acid involves a series of well-established organic reactions, including Friedel-Crafts acylation and subsequent functional group transformations. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of its production. Researchers have also explored alternative routes, such as microwave-assisted synthesis and enzymatic catalysis, to optimize the process further.
The structural features of this compound are particularly noteworthy. The benzoic acid group imparts acidic properties, while the N-ethylaminocarbonyl substituent introduces a degree of basicity and hydrophilicity. This dual functionality makes the compound suitable for various applications, including as a building block in medicinal chemistry and as a precursor for advanced materials. For instance, its ability to form hydrogen bonds makes it an ideal candidate for designing bioactive molecules with enhanced solubility and stability.
Recent studies have highlighted the potential of 3-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylbenzoic acid in the development of novel drugs targeting chronic diseases such as cancer and neurodegenerative disorders. Its structure has been modified to enhance bioavailability and selectivity, leading to promising preclinical results. Additionally, its role as a chiral auxiliary in asymmetric synthesis has been explored, demonstrating its utility in constructing complex molecular architectures.
In terms of material science applications, this compound has shown potential in the creation of advanced polymers and self-healing materials. Its ability to undergo reversible chemical transformations under specific conditions makes it a valuable component in smart materials that respond to environmental stimuli such as temperature or pH changes.
The environmental impact of 3-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylbenzoic acid has also been a topic of recent research. Studies have focused on its biodegradability and toxicity profiles to ensure its safe use in industrial and medical applications. Green chemistry principles have been integrated into its synthesis and application processes to minimize ecological risks.
In conclusion, 3-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylbenzoic acid, with its unique structure and versatile properties, continues to be a focal point in scientific research. Its applications span across multiple disciplines, driven by ongoing advancements in synthetic methodologies and functional group utilization. As research progresses, this compound is expected to contribute significantly to the development of innovative solutions in medicine, materials science, and beyond.
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